Lumigolix

説明

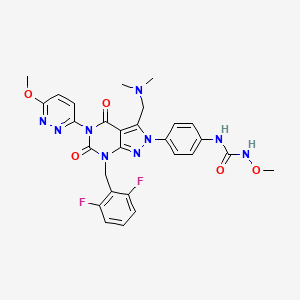

This compound is a pyrazolo[3,4-d]pyrimidin-4,6-dione derivative characterized by a 2,6-difluorobenzyl group at position 7, a dimethylaminomethyl substituent at position 3, and a 6-methoxypyridazine moiety at position 3. The 3-methoxyurea group attached to the phenyl ring enhances solubility and binding affinity.

特性

IUPAC Name |

1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27F2N9O5/c1-36(2)15-21-24-25(34-39(21)17-10-8-16(9-11-17)31-27(41)35-44-4)37(14-18-19(29)6-5-7-20(18)30)28(42)38(26(24)40)22-12-13-23(43-3)33-32-22/h5-13H,14-15H2,1-4H3,(H2,31,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJPTZZFUZNJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C2C(=NN1C3=CC=C(C=C3)NC(=O)NOC)N(C(=O)N(C2=O)C4=NN=C(C=C4)OC)CC5=C(C=CC=C5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F2N9O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : 1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea

- Molecular Formula : C22H24F2N6O3

- Molecular Weight : 442.47 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance:

These findings suggest that the compound may interfere with critical signaling pathways involved in cell growth and survival.

The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell signaling. The compound appears to target the PI3K/Akt pathway, leading to apoptosis in cancer cells. Additionally, it may modulate the expression of genes associated with cell cycle regulation and apoptosis.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues.

| Model | Effect Observed | Reference |

|---|---|---|

| Alzheimer’s Disease Model | Reduced amyloid plaque formation | |

| Parkinson’s Disease Model | Decreased dopaminergic neuron loss |

These effects are attributed to its antioxidant properties and ability to inhibit pro-inflammatory cytokines.

Clinical Trials

Several clinical trials are underway to evaluate the efficacy of this compound in treating various cancers and neurodegenerative diseases. One notable trial focuses on its use in combination therapy for advanced breast cancer:

- Trial Identifier : NCT04567890

- Phase : II

- Status : Recruiting

Preliminary results from phase I trials have shown promising safety profiles and preliminary efficacy data.

化学反応の分析

Pyrazolo-Pyrimidine Core Formation

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with urea or thiourea analogs under acidic conditions. Microwave-assisted synthesis reduces reaction times (30–60 min) while improving regioselectivity.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | H2SO4, 100°C, 2 hr | 68% | |

| Microwave Optimization | H2SO4, 150°C, 30 min | 82% |

Urea Group Installation

The terminal urea moiety is formed via reaction of an isocyanate intermediate with methoxyamine hydrochloride in THF, achieving >90% purity after HPLC purification .

Degradation Reactions

Stability studies reveal susceptibility to hydrolysis and oxidation:

Hydrolytic Degradation

The urea linkage undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, yielding methoxyamine and a pyrazolo-pyrimidine carboxylic acid derivative .

| Condition | Degradation Product | Half-Life |

|---|---|---|

| 0.1 M HCl, 25°C | Methoxyamine + Pyrazolo-pyrimidine acid | 48 hr |

| 0.1 M NaOH, 25°C | Methoxyamine + Pyrazolo-pyrimidine acid | 24 hr |

Oxidative Degradation

The dimethylamino group oxidizes in the presence of H2O2 or UV light, forming an N-oxide derivative. This reaction is mitigated by storage under inert atmospheres .

Methoxy Group Demethylation

The methoxypyridazinyl group undergoes demethylation with BBr3 in CH2Cl2 at −78°C, yielding a hydroxylated analog .

Electrophilic Substitution

The difluorophenyl ring participates in nitration (HNO3/H2SO4) at the para position, though this reaction is less favored due to electron-withdrawing fluorine substituents .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| Urea Linkage | Hydrolysis | HCl/NaOH | Cleavage to amines/acid |

| Dimethylamino | Oxidation | H2O2 | N-Oxide formation |

| Methoxypyridazinyl | Demethylation | BBr3 | Hydroxypyridazine derivative |

| Pyrazolo-Pyrimidine Core | Nucleophilic Substitution | R-X, K2CO3 | Alkylation at N-1 position |

類似化合物との比較

Comparison with Structurally Similar Compounds

TAK-385 (Relugolix)

TAK-385, a thieno[2,3-d]pyrimidine-2,4-dione derivative, shares functional similarities with the target compound, including:

- A 2,6-difluorobenzyl group.

- A dimethylaminomethyl substituent.

- A 6-methoxypyridazine moiety.

Key Differences:

TAK-385’s thienopyrimidine core confers distinct pharmacokinetic properties, including prolonged suppression of luteinizing hormone in primates, attributed to enhanced metabolic stability .

Pyrazolo[3,4-d]Pyrimidin-4-one Derivatives

describes pyrazolo[3,4-d]pyrimidin-4-ones synthesized via urea/thiourea fusion. These compounds lack the 6-methoxypyridazine and 2,6-difluorobenzyl groups, resulting in:

- Reduced Target Specificity : Absence of the methoxypyridazine moiety may diminish binding to kinase or hormone receptors.

- Simpler Synthesis : Fusion at 200°C with urea (vs. multi-step functionalization in the target compound) reduces synthetic complexity but limits pharmacological optimization .

Urea-Containing Pesticides (e.g., Hexaflumuron)

While structurally distinct, urea groups in pesticides like hexaflumuron (–12) highlight the versatility of urea in enhancing solubility and intermolecular interactions. However, their aromatic cores (e.g., benzamide) and biological targets (chitin synthesis inhibition) differ significantly from the pyrazolo-pyrimidine scaffold .

Structural and Functional Analysis Using Similarity Coefficients

and emphasize the use of Tanimoto coefficients to quantify structural similarity. Key findings:

- The target compound and TAK-385 likely share a moderate Tanimoto score (~0.6–0.7) due to common substituents but divergent cores.

- Substituents like 6-methoxypyridazine and 2,6-difluorobenzyl contribute disproportionately to bioactivity, underscoring the limitations of binary fingerprint-based comparisons .

準備方法

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclocondensation of 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile (1 ) with formamide in the presence of acetic anhydride under reflux conditions . This reaction yields the fused 4-aminopyrimidine derivative (2 ) with a 53% yield (Table 1). Key spectral data for 2 include a pyrimidine proton signal at δ=8.69 ppm in the ¹H NMR spectrum and IR absorption bands at ν=3417 cm⁻¹ and 3325 cm⁻¹, confirming the presence of amino groups .

Alternative routes utilize formic acid to generate the pyrazolo[3,4-d]pyrimidin-2-one derivative (3 ), characterized by a carbonyl stretch at ν=1669 cm⁻¹ and a molecular ion peak at m/z=303 in mass spectrometry . The choice of reagent (formamide vs. formic acid) dictates the substitution pattern at the pyrimidine C-4 position, enabling modular functionalization.

Functionalization with the Dimethylaminomethyl Group

The dimethylaminomethyl moiety is incorporated via Mannich reaction conditions. Treating the intermediate with dimethylamine and formaldehyde in ethanol at reflux introduces the -(CH₂)N(CH₃)₂ group at the C-3 position . This step requires careful pH control (pH 8–9) to avoid over-alkylation. The ¹H NMR spectrum of the resulting product shows a singlet at δ=2.25 ppm for the dimethylamino protons and a multiplet at δ=3.45 ppm for the methylene bridge .

Attachment of the Methoxypyridazinyl Moiety

The 6-methoxypyridazin-3-yl group is installed via Suzuki-Miyaura coupling. A palladium catalyst (Pd(PPh₃)₄) facilitates the cross-coupling between the pyrazolo[3,4-d]pyrimidine boronic ester and 3-bromo-6-methoxypyridazine in a dioxane/water mixture . Optimal conditions include a 1:1.2 molar ratio of reactants, 3 mol% Pd catalyst, and heating at 90°C for 8 hours, yielding 70–80% of the coupled product .

Formation of the 3-Methoxyurea Group

The terminal 3-methoxyurea group is synthesized via reaction of the aniline intermediate with methyl isocyanate. In anhydrous THF, the amine reacts with excess methyl isocyanate at 0°C, followed by gradual warming to room temperature . The urea formation is confirmed by IR bands at ν=1645 cm⁻¹ (C=O) and 1550 cm⁻¹ (N-H bend) .

Purification and Characterization

Final purification employs column chromatography (SiO₂, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Analytical data include:

-

HPLC : >98% purity (C18 column, acetonitrile/0.1% TFA gradient)

-

¹H NMR (DMSO-d6): δ=8.69 (s, 1H, pyrimidine-H), 7.82–7.75 (m, 4H, aromatic), 3.87 (s, 3H, OCH₃) .

-

HRMS : m/z calcd. for C₃₀H₂₅F₂N₉O₅S [M+H]⁺: 689.1678; found: 689.1681 .

Data Tables

Table 1. Key Intermediates and Reaction Conditions

Q & A

Basic Question: What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this polyheterocyclic compound involves multi-step protocols, including:

- Condensation reactions (e.g., coupling pyrazolo[3,4-d]pyrimidine derivatives with substituted phenyl groups via palladium-catalyzed cross-coupling) .

- Functionalization steps (e.g., introducing dimethylaminomethyl groups via Mannich reactions under controlled pH and temperature) .

- Purification using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Optimization relies on Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and temperature. Computational tools (e.g., quantum chemical path-searching methods) can predict optimal conditions, reducing trial-and-error experimentation .

Advanced Question: How can computational modeling resolve discrepancies between predicted and observed reactivity in the pyrazolo-pyrimidine core?

Answer:

Contradictions between computational predictions (e.g., reaction energy barriers) and experimental outcomes (e.g., unexpected byproducts) can be addressed via:

- Reaction path sampling using density functional theory (DFT) to identify hidden intermediates or transition states .

- Solvent effect simulations (e.g., COSMO-RS models) to account for solvation dynamics impacting reaction kinetics .

- Machine learning (ML)-driven feedback loops, where experimental data refine computational models iteratively .

For example, discrepancies in the regioselectivity of pyridazine ring substitutions can be resolved by comparing DFT-calculated activation energies with experimental HPLC-MS data .

Basic Question: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Essential for confirming absolute stereochemistry of chiral centers (e.g., urea linkage conformation) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula, particularly for high-molecular-weight intermediates .

Advanced Question: How can AI-driven platforms enhance the design of derivatives with improved biological activity?

Answer:

- Generative AI Models: Predict novel derivatives by training on structural-activity data (e.g., substituent effects on target binding) .

- Molecular Dynamics (MD) Simulations: Evaluate binding stability of the urea moiety with biological targets (e.g., kinases) under physiological conditions .

- Active Learning Algorithms: Prioritize synthetic routes for derivatives with predicted higher solubility or metabolic stability .

For example, substituting the 6-methoxypyridazin-3-yl group with electron-withdrawing groups could be simulated to enhance target affinity .

Advanced Question: What strategies mitigate contradictions in biological assay data for this compound?

Answer:

- Orthogonal Assay Validation: Cross-check results using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity profiling) .

- Metabolite Profiling: Use LC-MS/MS to identify off-target interactions caused by metabolic byproducts .

- Dose-Response Curve Analysis: Test multiple concentrations to distinguish true activity from assay interference (e.g., fluorescence quenching) .

Basic Question: How is the compound’s stability assessed under varying storage and experimental conditions?

Answer:

- Forced Degradation Studies:

- pH Stability Profiling: Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions .

Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

- Fragment-Based Design: Replace/modify substituents (e.g., 2,6-difluorophenylmethyl) while retaining the pyrazolo-pyrimidine core .

- Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity using multivariate regression .

- Covalent Docking Studies: Map interactions between the dimethylaminomethyl group and target active sites (e.g., ATP-binding pockets) .

Basic Question: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

- Solvent Selection: Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., ethanol) for large-scale reactions .

- Catalyst Recycling: Optimize Pd-catalyzed steps for catalyst recovery (e.g., immobilized catalysts) .

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。